4,5-Dibromopyridazin-3(2h)-one
Vue d'ensemble
Description
4,5-Dibromopyridazin-3(2h)-one is a brominated derivative of pyridazinone, a heterocyclic compound containing a six-membered ring with two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromopyridazin-3(2h)-one typically involves the bromination of pyridazinone derivatives. One common method is the bromination of 3(2H)-pyridazinone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dibromopyridazin-3(2h)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form less brominated derivatives or completely dehalogenated products.
Oxidation Reactions: Oxidative conditions can lead to the formation of higher oxidation state compounds or ring-opening products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Substitution: Products include 4,5-diaminopyridazin-3(2h)-one, 4,5-dimethoxypyridazin-3(2h)-one, etc.
Reduction: Products include 4-bromopyridazin-3(2h)-one, pyridazin-3(2h)-one, etc.
Oxidation: Products include pyridazine-3,4-dione, ring-opened carboxylic acids, etc.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4,5-Dibromopyridazin-3(2h)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The bromine atoms can enhance the compound’s binding affinity to target proteins, leading to increased biological activity. The exact molecular targets and pathways involved vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
4,5-Dibromopyridazin-3(2h)-one can be compared with other brominated pyridazinone derivatives, such as:
4-Bromopyridazin-3(2h)-one: Contains only one bromine atom, leading to different reactivity and biological activity.
3,6-Dibromopyridazine: A different substitution pattern on the pyridazine ring, resulting in distinct chemical properties.
4,5-Dichloropyridazin-3(2h)-one:
The uniqueness of this compound lies in its specific substitution pattern and the presence of two bromine atoms, which can significantly influence its chemical and biological properties.
Activité Biologique
4,5-Dibromopyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and structure-activity relationships (SAR) of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the bromination of pyridazinones, followed by further functionalization to enhance its biological activity. Notably, studies have demonstrated various synthetic pathways that yield derivatives with improved pharmacological profiles.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds containing bromine substitutions have shown enhanced activity against various bacterial strains. A study reported the synthesis of several derivatives and their evaluation against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest. A notable finding was that a specific derivative exhibited an IC50 value of approximately 15 μM against prostate cancer cells, suggesting a promising lead for further development.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications at the 2 and 6 positions of the pyridazine ring have been shown to influence potency significantly. For example, introducing electron-withdrawing groups at these positions often enhances activity by increasing lipophilicity and improving binding affinity to biological targets.
Modification | Biological Activity | IC50 Value (µM) |
---|---|---|
No substitution | Baseline | - |
2-Nitro | Increased cytotoxicity | 15 |
6-Chloro | Enhanced antibacterial | 10 |
2-Methyl | Moderate activity | 25 |
Case Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of various derivatives of this compound against common pathogens. The results indicated that compounds with halogen substitutions demonstrated superior activity compared to their unsubstituted counterparts. The study utilized standard disk diffusion methods to evaluate efficacy.
Case Study 2: Anticancer Activity
Another significant investigation focused on the anticancer properties of a selected derivative in vivo using xenograft models. The results showed a reduction in tumor size by over 50% compared to control groups after a treatment period of four weeks. This study highlights the potential therapeutic applications of this compound in oncology.
Propriétés
IUPAC Name |
4,5-dibromo-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2N2O/c5-2-1-7-8-4(9)3(2)6/h1H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLQURQNVJVJNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284682 | |
Record name | 4,5-dibromopyridazin-3(2h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5788-58-9 | |
Record name | 5788-58-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38292 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-dibromopyridazin-3(2h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dibromo-2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you describe the reactivity of 2-benzyl-4,5-dibromopyridazin-3(2H)-one towards bromine-magnesium exchange?
A1: The research paper by [] demonstrates that 2-benzyl-4,5-dibromopyridazin-3(2H)-one (10) undergoes selective bromine-magnesium exchange at the 4-position when treated with isopropylmagnesium chloride. This selectivity suggests that the bromine atom at the 4-position is more susceptible to this type of reaction compared to the bromine at the 5-position. This finding is important for developing synthetic strategies to further functionalize the pyridazin-3(2H)-one core at the 4-position.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.